REACTION_CXSMILES
|
C(Cl)Cl.[Br:4][C:5]1[CH:13]=[CH:12][C:8]([CH2:9][CH2:10][OH:11])=[CH:7][CH:6]=1.[O:14]1[CH:19]=[CH:18][CH2:17][CH2:16][CH2:15]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOC(C)=O>[Br:4][C:5]1[CH:13]=[CH:12][C:8]([CH2:9][CH2:10][O:11][CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19][O:14]2)=[CH:7][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(CCO)C=C1
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature under a blanket of nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
separating funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with 150 mL of saturated NaHCO3(aq) solution during which time the brown colouration in the organic layer
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted again with 150 mL of brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4 for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the collected solid washed with 3×30 mL portions of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
stripped to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield an orange oil
|
Type
|
CUSTOM
|
Details
|
The crude product was then purified
|
Type
|
CUSTOM
|
Details
|
by dry column flash chromatography
|
Type
|
CUSTOM
|
Details
|
4.00 minutes, crude product
|
Duration
|
4 min
|
Type
|
WASH
|
Details
|
n-Hexane/EtOAc elution in 100 mL fractions with the EtOAc component
|
Type
|
TEMPERATURE
|
Details
|
increasing in 1% increments from 0% (fraction 1) to 15% (fraction 16)
|
Type
|
CUSTOM
|
Details
|
Fractions' 9 & 10 “foamed” on leaving the column and TLC (10% EtOAc/90% n-hexane) of fractions' 8-15 indicated pure product
|
Type
|
CUSTOM
|
Details
|
stripped to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
before being further dried in vacuo (oil immersion pump) overnight at room temperature
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(CCOC2OCCCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |